molecular formula C25H23ClN2O4 B11359618 5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11359618
M. Wt: 450.9 g/mol
InChI Key: OEOBEEYAPFJYCL-UHFFFAOYSA-N
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Description

5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran core, a pyridine ring, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzofuran core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, and primary amines under basic or neutral conditions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary and secondary amines, and alcohols.

    Substitution: Products include various substituted derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(3,4-dimethoxybenzyl)-3,6-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with a pyridine ring and multiple substituents. This structure provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

5-chloro-N-[(3,4-dimethoxyphenyl)methyl]-3,6-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H23ClN2O4/c1-15-11-21-18(13-19(15)26)16(2)24(32-21)25(29)28(23-7-5-6-10-27-23)14-17-8-9-20(30-3)22(12-17)31-4/h5-13H,14H2,1-4H3

InChI Key

OEOBEEYAPFJYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4)C

Origin of Product

United States

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